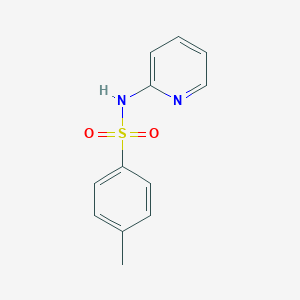

4-méthyl-N-(pyridin-2-yl)benzènesulfonamide

Vue d'ensemble

Description

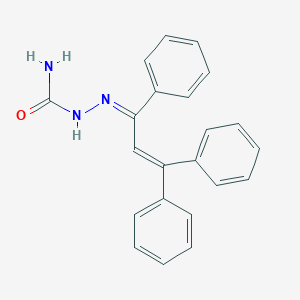

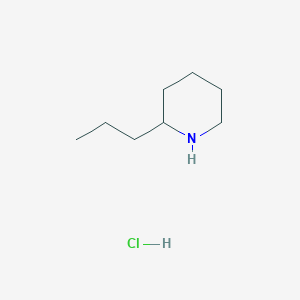

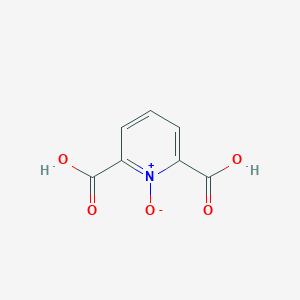

4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound features a benzenesulfonamide moiety substituted with a methyl group and a pyridinyl group, which can interact with various biological targets and exhibit a range of pharmacological effects.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the condensation of appropriate aldehydes with sulfonamides. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, other derivatives, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, were synthesized and structurally characterized, indicating the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often elucidated using X-ray diffraction techniques. For example, the crystal and molecular structure of certain copper(II) and nickel(II) complexes containing 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide were determined, revealing a distorted square-planar environment around the metal atoms . The zwitterionic form of N-(4-pyridyl)benzenesulfonamide also crystallizes as a zwitterionic tautomer, with evidence for conjugation between the anionic N atom and the pyridinium ring .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can form complexes with various metals, as seen in the electrochemical synthesis of bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide}copper(II) and nickel(II) . These compounds can also participate in hydrogen bonding and π-π interactions, contributing to their stability and potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as absorption wavelengths, vibrational frequencies, and chemical shifts, can be investigated using spectroscopic methods and computational studies. For instance, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, with theoretical calculations supporting the experimental data . The antimicrobial activity of these compounds is often evaluated using methods like the disk well diffusion method, indicating their potential as therapeutic agents .

Applications De Recherche Scientifique

Synthèse des complexes métalliques

Le 4-méthyl-N-(pyridin-2-yl)benzènesulfonamide est utilisé dans la synthèse de complexes métalliques avec l'ion zinc (II) et l'ion cuivre (II) . Les élucidations structurales de ces complexes sont réalisées par UV–Vis, FTIR, 1 HNMR, 13 CNMR, ESI-MS et micro-analyse .

Nature non-électrolyte

La conductivité molaire a révélé que tous les complexes synthétisés à l'aide de this compound sont de nature non-électrolyte .

Transfert de charge métal-ligand

La bande électronique UV-VIS de 375–362 nm a été attribuée à la transition électronique n → π du transfert de charge métal-ligand (LMCT) du complexe de zinc (II) tandis que 490–358nm et 690nm ont été attribués à la transition électronique n → π du transfert de charge métal-ligand (LMCT) et d→ d à la transition électronique du complexe de cuivre (II) respectivement .

Études des spectres infrarouges

Les études de spectres infrarouges (IR) ont indiqué la liaison entre le ligand et les métaux de transition . Les spectres des complexes ont montré un décalage d'absorption, le ligand libre d'azométhine ayant la bande d'absorption de 1689,70 cm -1 tandis que ceux des complexes, Zn (II) et Cu (II) ont les bandes d'absorption de 1674,27 cm -1 et 1651,12 cm -1 respectivement .

Potentiel biologique et catalytique

La complexation du this compound peut, espérons-le, augmenter le potentiel biologique et catalytique du ligand dans les industries pharmaceutiques et chimiques .

Conversion en N-hétérocycles

Une application de synthèse préliminaire des présents N-(pyridin-2-yl)imidates a été réalisée pour leur conversion facile en N-hétérocycles 2-(4-chlorophényl)-4,5-dihydro-1H-imidazole et 2-(4-chlorophényl)-1,4,5,6-tétrahydropyrimidine en présence de l'éthylènediamine et du 1,3-diaminopropane correspondants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEDVXAZNHMVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328029 | |

| Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52776-76-8 | |

| Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in the synthesis of novel sulfonamide drugs?

A1: The research paper describes the synthesis of novel sulfonamide drugs utilizing 4-Methyl-N-pyridin-2-yl-benzenesulfonamide as a key building block []. Specifically, this compound is reacted with a series of 6-amino-4-(4-substituted)-3-methyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitriles to yield the final target molecules, N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4- b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamides []. These final compounds are then evaluated for their antimicrobial activity.

Q2: How is 4-Methyl-N-pyridin-2-yl-benzenesulfonamide synthesized?

A2: The paper outlines two distinct synthetic routes for 4-Methyl-N-pyridin-2-yl-benzenesulfonamide []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)